molecular formula C17H17ClN4OS B2697897 1-(3-chlorophenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034506-34-6

1-(3-chlorophenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No. B2697897
CAS RN: 2034506-34-6
M. Wt: 360.86
InChI Key: XOHJQSWOTKTIDH-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea, also known as CPTU, is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. CPTU is a derivative of pyrazole, which has been shown to have anti-inflammatory and analgesic properties.

Scientific Research Applications

Anion Tuning in Hydrogel Formation

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a compound related to the queried chemical, has been studied for its ability to form hydrogels in various acids. The morphology and rheology of these gels depend on the anion identity, offering a method to tune their physical properties. This feature is significant in understanding gelation processes and developing materials with specific characteristics (Lloyd & Steed, 2011).

Potential as a Plant Growth Regulator

Derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas, which share structural similarities with the queried compound, have been synthesized and shown to exhibit activity as plant growth regulators. This implies potential agricultural applications for similar compounds (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Anti-cancer Potential

Pyrazole derivatives, closely related to the queried compound, have been synthesized and identified as potential anti-cancer agents. These compounds have been studied for their electronic structure, physico-chemical properties, and docking analysis, suggesting their usefulness in cancer research (Renjith Thomas et al., 2019).

Acaricidal Activity

Research into N-substituted-phenyl-N'-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)ureas and thioureas, structurally related to the queried chemical, has revealed some acaricidal activity. This suggests potential applications in pest control (Xie Xian-ye, 2007).

Antibacterial Agents

Heterocyclic compounds containing a sulfonamido moiety, similar in structure to the queried compound, have been synthesized with a focus on their use as antibacterial agents. This research underscores the potential of such compounds in combating bacterial infections (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4OS/c1-12-10-15(16-6-3-9-24-16)21-22(12)8-7-19-17(23)20-14-5-2-4-13(18)11-14/h2-6,9-11H,7-8H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHJQSWOTKTIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea

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